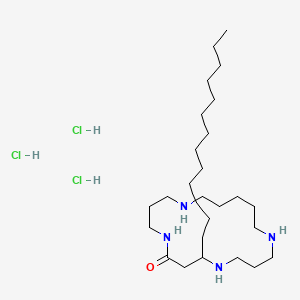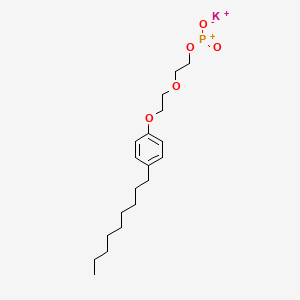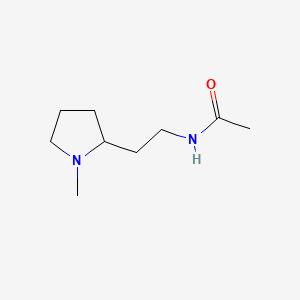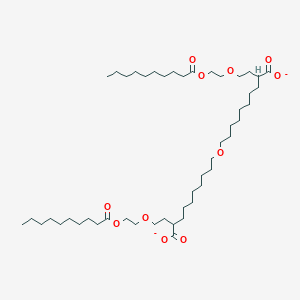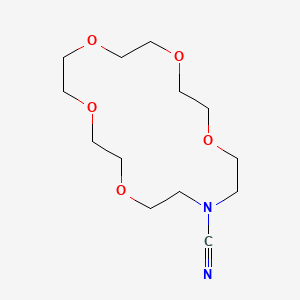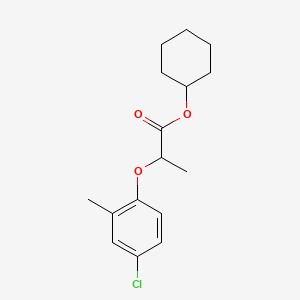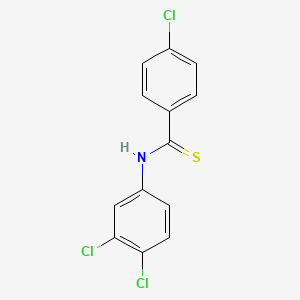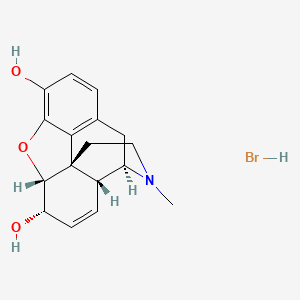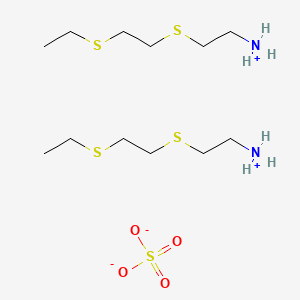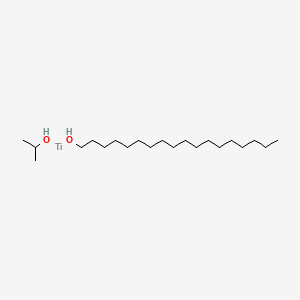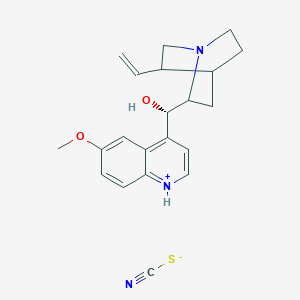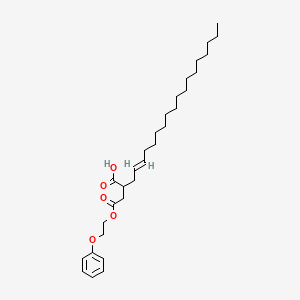
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H48O5 and a molecular weight of 488.69912 g/mol . It is known for its unique structure, which includes a phenoxyethyl group and an octadecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 2-octadecenylsuccinic anhydride with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the octadecenyl chain to a single bond, resulting in a saturated compound.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Various substituted phenoxyethyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The octadecenylsuccinate moiety can modulate enzyme activity and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Phenoxyethyl) hydrogen succinate
- 4-(2-Phenoxyethyl) hydrogen 2-octadecylsuccinate
- 4-(2-Phenoxyethyl) hydrogen 2-decenylsuccinate
Uniqueness
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of a phenoxyethyl group and an octadecenylsuccinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93904-77-9 |
|---|---|
Molekularformel |
C30H48O5 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(E)-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C30H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27(30(32)33)26-29(31)35-25-24-34-28-22-19-17-20-23-28/h16-20,22-23,27H,2-15,21,24-26H2,1H3,(H,32,33)/b18-16+ |
InChI-Schlüssel |
ZGESUOVNOUSXPE-FBMGVBCBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


